![molecular formula C20H28ClFN2O B3687255 1-[(2-chloro-6-fluorophenyl)methyl]-N-cycloheptylpiperidine-4-carboxamide](/img/structure/B3687255.png)
1-[(2-chloro-6-fluorophenyl)methyl]-N-cycloheptylpiperidine-4-carboxamide
Overview
Description
1-[(2-chloro-6-fluorophenyl)methyl]-N-cycloheptylpiperidine-4-carboxamide is an organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a piperidine ring, a cycloheptyl group, and a substituted phenyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-N-cycloheptylpiperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cycloheptyl group, and the attachment of the substituted phenyl group. Common synthetic routes include:
Suzuki-Miyaura Coupling: This method involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Sandmeyer Reaction: This reaction is used to introduce halogen atoms into aromatic compounds via diazonium salts.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity, using scalable processes and cost-effective reagents.
Chemical Reactions Analysis
1-[(2-chloro-6-fluorophenyl)methyl]-N-cycloheptylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-chloro-6-fluorophenyl)methyl]-N-cycloheptylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-N-cycloheptylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
Comparison with Similar Compounds
1-[(2-chloro-6-fluorophenyl)methyl]-N-cycloheptylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
- 1-(2-chloro-6-fluorophenyl)-6-trifluoromethyl-1H,3H-thiazolo[3,4-a]benzimidazole
- 2-chloro-6-fluoroanisole
These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-cycloheptylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClFN2O/c21-18-8-5-9-19(22)17(18)14-24-12-10-15(11-13-24)20(25)23-16-6-3-1-2-4-7-16/h5,8-9,15-16H,1-4,6-7,10-14H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYADFITXDZFGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCN(CC2)CC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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